1-Naphthol-7-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,12-13H,7H2 |
InChI Key |
LOXZOVQBTCFTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Naphthoic Acid Derivatives
A common approach for introducing hydroxymethyl groups involves reducing carboxylic acids to primary alcohols. For 1-naphthol-7-methanol, this could involve:
-
Oxidation of a methyl group at position 7 to a carboxylic acid.
-
Reduction of the carboxylic acid to a hydroxymethyl group.
Example Method :
In, sodium borohydride reduces naphthoic acid derivatives to methanol analogs. For instance, 7-methoxy-1-naphthoic acid is reduced to (7-methoxy-1-naphthyl)methanol (91% yield). Adaptation for this compound would require introducing a carboxylic acid at position 7, followed by reduction.
Table 1: Reduction of Naphthoic Acids
Electrophilic Substitution with Directing Groups
The hydroxyl group at position 1 strongly activates the naphthalene ring, directing electrophiles to positions 2 and 4. To target position 7, a directing group (e.g., acetyl or phosphoryl) is required to deactivating the ring and redirect reactivity.
Case Study :
In, bis(dimethylamino)phosphoryl groups direct methylation to position 2 of 1-naphthol. A similar strategy could be applied to position 7:
-
Protection : Acetylate the hydroxyl group at position 1.
-
Directing : Introduce a phosphoryl group at position 7 via lithiation.
-
Functionalization : Alkylate with formaldehyde or a hydroxymethyl equivalent.
Table 2: Directing Group Strategies
Hydrogenation of Nitro or Carbonyl Precursors
Nitro or carbonyl groups at position 7 can be reduced to hydroxymethyl groups. For example:
-
Nitration : Introduce a nitro group at position 7.
-
Reduction : Convert nitro to amine, then oxidize to hydroxymethyl.
Example Protocol :
In, nitration of BINOL derivatives at position 5 is achieved using HNO₃ in CH₂Cl₂. For this compound:
-
Nitration : 1-Naphthol → 7-Nitro-1-naphthol (conditions: HNO₃, H₂SO₄, 0°C).
-
Reduction : 7-Nitro-1-naphthol → 7-Amino-1-naphthol (H₂/Pd-C).
-
Oxidation : 7-Amino-1-naphthol → 7-Hydroxymethyl-1-naphthol (e.g., KMnO₄).
Table 3: Nitration and Reduction Pathways
Mannich Reaction Variants
The Mannich reaction can introduce aminomethyl groups, which may be oxidized to hydroxymethyl. For example:
-
Aminomethylation : React 1-naphthol with formaldehyde and a secondary amine.
-
Oxidation : Convert the amine to hydroxymethyl.
Example :
In, 4-halo-1-naphthol reacts with formaldehyde and a secondary amine to form a Mannich base, which is hydrogenated to 2-methyl-1-naphthol. Adapting this:
-
Mannich Base Formation : 1-Naphthol + HCHO + R₂NH → 7-(Aminomethyl)-1-naphthol.
-
Hydrogenation : Remove the amine via catalytic hydrogenation.
Table 4: Mannich Reaction Applications
| Step | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mannich Base Formation | HCHO, R₂NH, Pd/C | 2-Methyl-1-naphthol | 80% | |
| Hypothetical: Mannich Reaction | HCHO, R₂NH | 7-(Aminomethyl)-1-naphthol | N/A | – |
Challenges and Considerations
-
Regioselectivity : The hydroxyl group at position 1 strongly directs electrophiles to positions 2 and 4, complicating access to position 7.
-
Protecting Groups : Acetylation or phosphorylation may be necessary to deactivating the ring for functionalization at position 7.
-
Oxidation Sensitivity : Hydroxymethyl groups are prone to oxidation, requiring mild conditions during synthesis.
Comparative Analysis of Functional Group Transformations
Table 5: Functional Group Interconversion for 7-Position
| Starting Group | Reagent/Conditions | Product | Feasibility |
|---|---|---|---|
| Carboxylic Acid | NaBH₃, THF | Hydroxymethyl | High |
| Nitro | H₂/Pd-C | Amine → Oxidation | Moderate |
| Halogen | LiAlH₄ | Hydroxymethyl | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield tetrahydro derivatives, maintaining the phenol ring intact.
Substitution: Electrophilic substitution reactions, particularly at the 4-position of the naphthalene ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as rhodium are used for hydrogenation reactions.
Substitution: Diazonium salts are used for diazo coupling reactions, leading to the formation of diazo dyes.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro derivatives.
Substitution: 4-amino-1-naphthol and various diazo dyes.
Scientific Research Applications
Scientific Research Applications
1-Naphthol-7-methanol serves as a precursor in various chemical syntheses and has been investigated for its biological activities.
Chemistry
- Organic Synthesis : It is utilized as a building block for synthesizing dyes, pigments, and other organic compounds. Its electrophilic substitution reactions allow for the functionalization of the naphthalene core .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. This activity is attributed to its ability to disrupt bacterial cell membranes .
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterase activity, which could be relevant for treating neurodegenerative diseases like Alzheimer's .
Urinary Biomarker Study
A notable case study explored the use of urinary levels of naphthol as biomarkers for exposure to carbaryl, an insecticide. Following oral administration of carbaryl, urinary excretion levels of 1-naphthol peaked between 2 and 6 hours post-dose. This finding underscores the relevance of this compound in environmental health monitoring .
Mechanism of Action
The mechanism of action of 1-naphthol-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic substitution and oxidation-reduction reactions, which contribute to its diverse chemical behavior .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Solubility: this compound: Expected to have higher solubility in polar solvents (e.g., ethanol, methanol) due to dual hydrophilic groups. 1-Naphthalenemethanol: Moderately soluble in ethanol but less so in water . 7-Methoxy-1-naphthol: Enhanced lipophilicity from the methoxy group reduces water solubility . 1-Acetamino-7-Naphthol: Acetamide group increases solubility in organic solvents like dimethyl sulfoxide (DMSO) .
- Reactivity: The hydroxyl group in this compound may undergo electrophilic substitution (e.g., sulfonation, nitration), while the hydroxymethyl group could participate in esterification or oxidation reactions. 1-Acetamino-7-Naphthol: The acetamide group reduces reactivity compared to free amines, making it more stable under acidic conditions .
Biological Activity
1-Naphthol-7-methanol, also known as 7-(hydroxymethyl)naphthalen-1-ol, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 7-(hydroxymethyl)naphthalen-1-ol |
| InChI Key | LOXZOVQBTCFTOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)CO)C(=C1)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and methanol groups are crucial for these interactions, influencing the compound's reactivity and binding affinity. Key mechanisms include:
- Electrophilic Substitution: The presence of the hydroxyl group allows for electrophilic substitution reactions, making it reactive towards electrophiles.
- Oxidation-Reduction Reactions: These reactions can lead to the formation of various metabolites, including naphthoquinones, which may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial effect is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have revealed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly in targeting specific types of tumors.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes. For instance, it has been reported to inhibit cholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism appears to involve competitive binding to the enzyme's active site .
Urinary Biomarker Study
A notable case study explored the use of urinary levels of naphthol as biomarkers for exposure to carbaryl, an insecticide. Following oral administration of carbaryl, urinary excretion levels of 1-naphthol peaked between 2 and 6 hours post-dose. The study found that urinary 1-naphthol levels could serve as reliable indicators of exposure, demonstrating its relevance in environmental health monitoring .
Pharmacological Reference Compounds
A comprehensive review highlighted the pharmacological activities associated with compounds similar to this compound. It was noted that compounds with structural similarities often share common biological activities, such as anti-inflammatory and antioxidant effects. This reinforces the importance of structure-activity relationships in drug development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Naphthol-7-methanol to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (temperature, solvent polarity, catalyst loading) and purification techniques. For example, Friedel-Crafts alkylation or hydroxylation of naphthalene derivatives can be employed, followed by column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification. Analytical methods like HPLC (C18 column, UV detection) and -NMR (CDCl₃, 400 MHz) should confirm purity and structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify hydroxyl (-OH) stretches (~3200-3600 cm⁻¹) and aromatic C-H bending (~750-900 cm⁻¹) .
- -NMR : Assign peaks for the naphthalene backbone (δ 6.8-8.2 ppm), methylene (-CH₂OH, δ 3.5-4.5 ppm), and hydroxyl protons (δ 1.5-5.0 ppm, depending on solvent) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns consistent with naphthalene derivatives .
Q. What standardized protocols exist for assessing the acute toxicity of this compound in biological systems?
- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 402 (dermal toxicity) using rodent models. In vitro assays like MTT for cell viability (IC₅₀ determination) and Ames test (TA98 strain) for mutagenicity are recommended. Dose-response curves and LD₅₀ calculations should be statistically validated .
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways and enzyme interactions of this compound in mammalian systems?
- Methodological Answer : Use LC-MS/MS to identify phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) metabolites in liver microsomes. Molecular docking (AutoDock Vina) and kinetic studies (Lineweaver-Burk plots) can elucidate interactions with cytochrome P450 enzymes (e.g., CYP2E1) .
Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Experimental validation via photodegradation studies (UV irradiation, HPLC-MS analysis) under simulated environmental conditions (pH 5-9, 25°C) is critical .
Q. How can discrepancies in spectroscopic data for this compound be resolved when comparing experimental and computational results?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate -NMR chemical shifts and IR vibrational modes. Compare experimental vs. theoretical data to identify conformational isomers or solvent effects. Collaborative datasets from NIST or PubChem should be cross-referenced .
Methodological Considerations
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or TOXCENTER using search terms like "naphthalene derivatives," "hydroxymethylnaphthol," and CAS-specific queries. Include grey literature (ATSDR reports) after expert peer review .
- Data Validation : Use triplicate measurements for toxicity assays and apply ANOVA for statistical significance. For structural studies, validate crystallographic data (CCDC deposition) against computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
